
Methoxycarbonyloxy-acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycarbonyloxy-acetyl chloride is an organic compound with the molecular formula C4H5ClO4. It is a derivative of acyl chlorides and is known for its reactivity and versatility in organic synthesis. The compound is characterized by the presence of both methoxycarbonyl and acetyl chloride functional groups, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxycarbonyloxy-acetyl chloride can be synthesized through the reaction of methoxycarbonyl chloride with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods: In an industrial setting, this compound is produced using continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methoxycarbonyloxy-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: Reacts with water to produce methoxycarbonyl and acetyl derivatives.
Friedel-Crafts Acylation: Used in the acylation of aromatic compounds in the presence of a Lewis acid catalyst like AlCl3.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in anhydrous conditions using solvents like dichloromethane.
Hydrolysis: Conducted in aqueous or alcoholic solutions.
Friedel-Crafts Acylation: Requires a dry, inert atmosphere to prevent moisture interference.
Major Products Formed:
Amides and Esters: From nucleophilic substitution.
Methoxycarbonyl and Acetyl Derivatives: From hydrolysis.
Aromatic Ketones: From Friedel-Crafts acylation.
Scientific Research Applications
Methoxycarbonyloxy-acetyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of polymers, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of methoxycarbonyloxy-acetyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group and form the final product. The methoxycarbonyl group can also participate in similar reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Acetyl Chloride: Lacks the methoxycarbonyl group, making it less versatile.
Methoxycarbonyl Chloride: Lacks the acetyl chloride group, limiting its reactivity.
Benzoyl Chloride: Contains a benzoyl group instead of an acetyl group, leading to different reactivity patterns.
Uniqueness: Methoxycarbonyloxy-acetyl chloride’s uniqueness lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(2-chloro-2-oxoethyl) methyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO4/c1-8-4(7)9-2-3(5)6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUOGQPENYTNSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4h-Pyrrolo[2,1-d][1,2,5]oxadiazine](/img/structure/B568470.png)
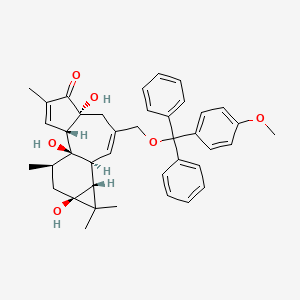
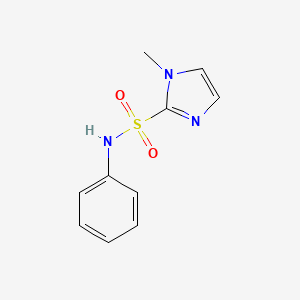
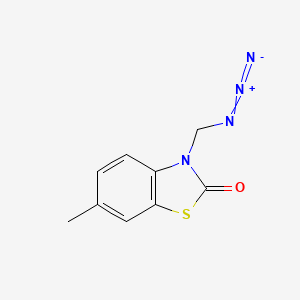

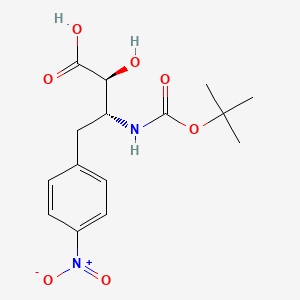
![[2-[9H-fluoren-2-yl(hydroxy)amino]-2-oxoethyl] acetate](/img/structure/B568480.png)
![2-[(1S)-9-[(4-chlorophenyl)methyl]-6-fluoro-1,2,3,4-tetrahydrocarbazol-1-yl]acetic acid](/img/structure/B568482.png)

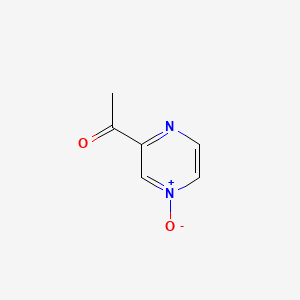
![4-Methoxybicyclo[2.2.2]octane-1-carbonyl fluoride](/img/structure/B568490.png)
